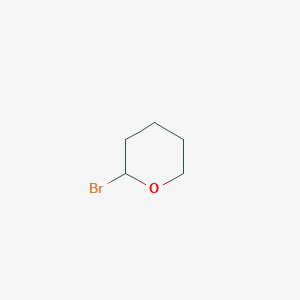

2-Bromotetrahydro-2H-pyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromotetrahydro-2H-pyran, also known as Tetrahydro-2H-pyran-2-methyl bromide, is a chemical compound with the empirical formula C6H11BrO . It has a molecular weight of 179.05 . This compound is used in various chemical reactions, particularly in the preparation of tellurated heterocycles .

Synthesis Analysis

The synthesis of 2-Bromotetrahydro-2H-pyran involves a cross-coupling reaction with potassium heteroaryltrifluoroborates . This compound has also been used in the preparation of tellurated heterocycles . Other methods for the synthesis of 2H-Pyrans have been discussed in the literature .Molecular Structure Analysis

The molecular structure of 2-Bromotetrahydro-2H-pyran consists of a six-membered ring with one oxygen atom and a bromomethyl group attached . The exact structure can be viewed using various chemical structure visualization tools .Chemical Reactions Analysis

2-Bromotetrahydro-2H-pyran is involved in cross-coupling reactions with potassium heteroaryltrifluoroborates . It has also been used in the preparation of tellurated heterocycles .Physical And Chemical Properties Analysis

2-Bromotetrahydro-2H-pyran is a liquid with a refractive index of 1.489 . It has a boiling point of 153°C and a density of 1.397 g/mL at 25°C . The compound is stable under normal conditions .Scientific Research Applications

Synthesis and Applications in Chemical Reactions

2-Bromotetrahydro-2H-pyran and its derivatives, specifically 2H-Pyran-2-ones, are recognized for their significant role in synthesizing diverse heterocycles, serving as pivotal building blocks. They are utilized to fabricate a broad array of heterocyclic compounds due to their three electrophilic centers, which exhibit varying levels of electrophilicity. The interaction of these centers with different nucleophiles results in the generation of new chemical entities. These derivatives are instrumental in synthesizing biologically crucial nuclei, including pyridine, pyrimidine, quinolines, and more, under base-mediated conditions (Pratap & Ram, 2017).

Role in Biological and Pharmacological Activities

2H-Pyrans and 4H-Pyrans are vital in bioorganic chemistry due to their significant biological and pharmacological activities. These compounds are key in synthesizing natural and synthetic products, continuously drawing attention due to their extensive applications. Pyrans and their analogs hold a prominent position in bioorganic chemistry, with their diverse applications stimulating ongoing research and methodological advancements (Suthar, Kumbhani, & Bhatt, 2021).

Photochemical Properties and Applications

2H-Naphtho[1,2-b]pyran, a related compound, is notable for its photochemical properties. It undergoes photodimerization in solid-state to form a photodimer with high yield and selectivity. The photodimer can revert to the monomer through retro [2 + 2] cycloaddition. These compounds exhibit distinct differences in color, fluorescence, and cytotoxic properties between their monomeric and dimeric forms, underscoring their potential in various applications, including as biological sensors (Ota et al., 2015).

Safety and Hazards

2-Bromotetrahydro-2H-pyran is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Mechanism of Action

Mode of Action

It is known that brominated compounds often act through a process known as elimination reactions . In these reactions, a base - such as a hydroxide ion - removes a hydrogen ion from the carbon atom next to the one holding the bromine. The resulting rearrangement of electrons expels the bromine as a bromide ion .

Biochemical Pathways

These could include pathways involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can greatly impact its bioavailability and overall effect .

Result of Action

Given its potential interactions with multiple targets and pathways within the cell, it is likely that this compound has diverse effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 2-bromooxane are likely influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds. Understanding how these factors influence the action of 2-bromooxane could provide valuable insights into its mechanism of action .

properties

IUPAC Name |

2-bromooxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-5-3-1-2-4-7-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVBQUZNVUWORE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6667-26-1 |

Source

|

| Record name | 2-bromooxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)

![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-2-methanol](/img/structure/B2994366.png)

![N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2994374.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2994376.png)

![Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate](/img/structure/B2994378.png)

![2-(5-bromofuran-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2994380.png)

![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2994381.png)

![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2994386.png)